![molecular formula C13H13N3O B8010110 N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide](/img/structure/B8010110.png)
N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a cyclopropanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment to Phenyl Group: The imidazole derivative is then coupled with a phenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the phenyl-imidazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the carboxamide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research due to its imidazole moiety, which is known to interact with various biological targets. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
作用机制
The mechanism of action of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and cyclopropanecarboxamide groups can enhance binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- N-[4-(1H-Imidazol-2-YL)phenyl]acetamide
- N-[4-(1H-Imidazol-2-YL)phenyl]propionamide
- N-[4-(1H-Imidazol-2-YL)phenyl]butanamide
Uniqueness
Compared to similar compounds, N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
属性
IUPAC Name |
N-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)16-11-5-3-9(4-6-11)12-14-7-8-15-12/h3-8,10H,1-2H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJBVCHEFYQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

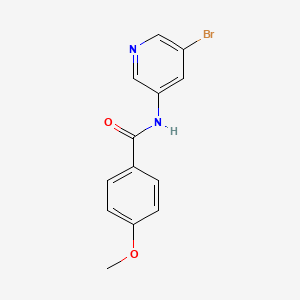
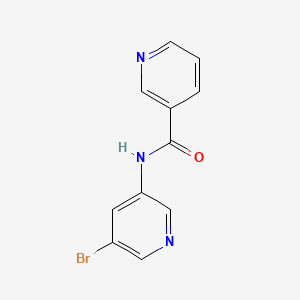
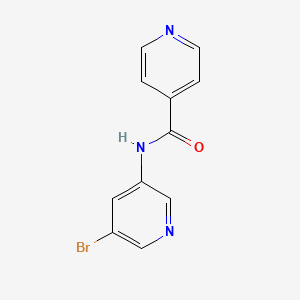
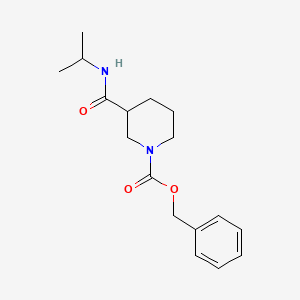
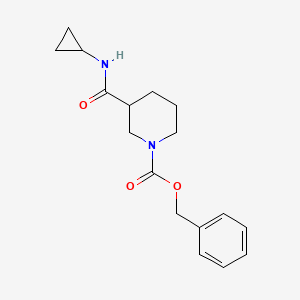
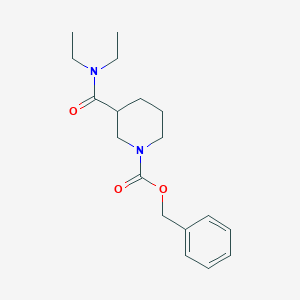
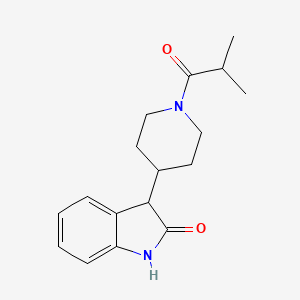
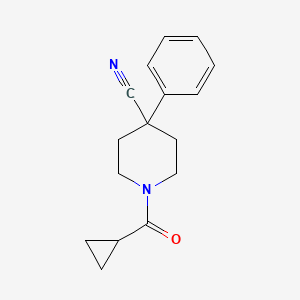

![N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B8010118.png)
![N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B8010119.png)
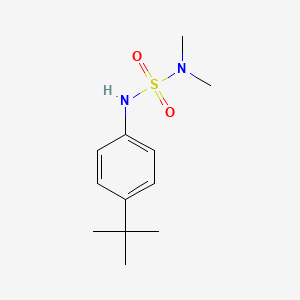
![2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B8010143.png)
